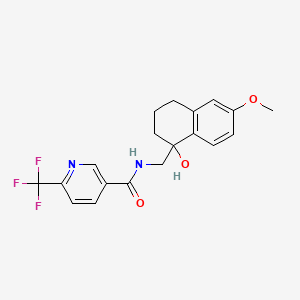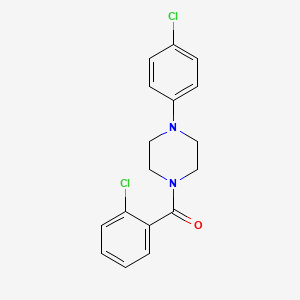
2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone” is a chemical compound with the molecular formula C17H16Cl2N2O . It is a part of the class of organic compounds known as n-arylpiperazines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms . Another method involves the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .Molecular Structure Analysis
The molecular structure of “2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone” can be found in databases like PubChem . The compound has a complex structure with multiple functional groups, including two chlorophenyl groups and a piperazine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone” can be found in databases like PubChem. The molecular weight of the compound is 307.82 g/mol .Aplicaciones Científicas De Investigación
Synthesis Techniques
Research by Mahdi et al. (2011) and Ankati et al. demonstrates the synthesis of ketones, including compounds similar to 2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone, through Friedel-Crafts acylation. This technique involves the use of microwave heating, which results in higher yields compared to conventional heating methods (Mahdi et al., 2011).
Chemical Structure and Properties
Jasinski et al. (2006) conducted a study focusing on the crystal structure of a similar compound, 3-(2-Chlorophenyl)-1,5-bis(4-chlorophenyl)pentane-1,5-dione. Their research provided insights into molecular interactions and stability, which are relevant for understanding the properties of 2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone (Jasinski et al., 2006).
Applications in Organic Chemistry
A study by Reese and Thompson (1988) highlighted the synthesis of 1-arylpiperidin-4-ones, related to the 2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone, showcasing their potential applications in developing various organic compounds (Reese & Thompson, 1988).
Pharmaceutical and Biological Research
Research on similar compounds, such as the study by Manavathu et al. (1999) on NC1175, a compound structurally related to 2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone, showed antifungal activity, indicating potential pharmaceutical applications (Manavathu et al., 1999).
Direcciones Futuras
The future directions of research on “2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone” and similar compounds could involve further exploration of their synthesis methods and pharmacological properties. Given the wide range of pharmacological activities of similar compounds, there is potential for the development of new therapeutic agents .
Mecanismo De Acción
Mode of Action
The compound acts as a ligand , binding to the D4 dopamine receptor . This interaction can lead to changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in.
Biochemical Pathways
The D4 dopamine receptor is part of the dopaminergic pathway in the brain, which is involved in reward, motivation, and other aspects of behavior and cognition. By acting on this receptor, 2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone could potentially influence these processes .
Result of Action
As a ligand for the D4 dopamine receptor, it could potentially influence neuronal signaling and thereby affect behavior and cognition . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interactions with its target. For instance, certain solvents may enhance or inhibit the compound’s activity . Furthermore, the compound’s efficacy could be influenced by the physiological environment within the body, including factors such as the presence of other drugs or substances, the individual’s metabolic rate, and genetic factors.
Propiedades
IUPAC Name |
(2-chlorophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17(22)15-3-1-2-4-16(15)19/h1-8H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJAKDVDUBDVKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

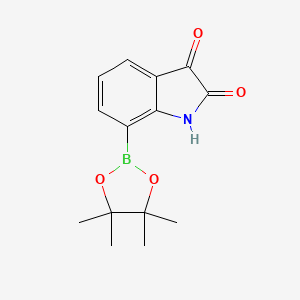
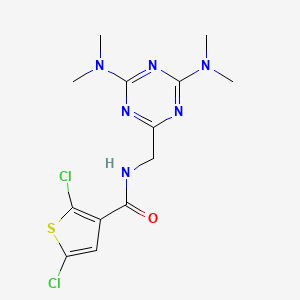

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2366834.png)
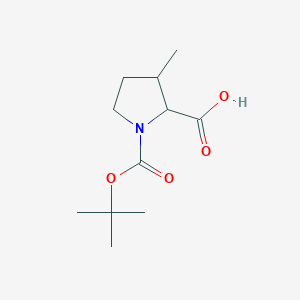
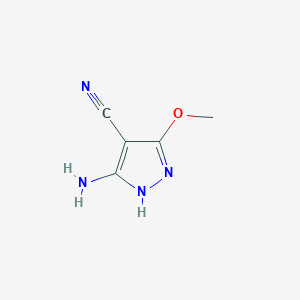
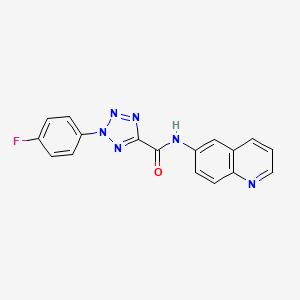
![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366842.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2366843.png)
![2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2366844.png)

![2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2366847.png)

